molecular formula C8H18Cl2N2 B1290480 4-(Azetidin-1-yl)piperidine dihydrochloride CAS No. 864246-02-6

4-(Azetidin-1-yl)piperidine dihydrochloride

Cat. No.: B1290480
CAS No.: 864246-02-6
M. Wt: 213.15 g/mol
InChI Key: MOTOMPUZVPDAQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)piperidine dihydrochloride typically involves the reaction of azetidine with piperidine under controlled conditions. One common method involves the use of azetidine and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Azetidin-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)piperidine dihydrochloride is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(azetidin-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOMPUZVPDAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864246-02-6
Record name 4-(azetidin-1-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After adding 10% palladium-carbon (600 mg) to a solution of the crude 4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride (6.55 g) in 2-propanol (50 ml)-water (50 ml), the mixture was stirred for 23 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered and washed with 2-propanol, and then the filtrate was concentrated. Ethanol (10 ml)-hexane (50 ml) was added to the residue to produce suspended precipitate. It was then filtered and washed with 10 ml of ethanol. The filtered precipitate was subjected to aeration drying to provide the title compound (4.26 g) as white powder.
Name
4-(azetidin-1-yl)-1-benzylpiperidine dihydrochloride
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
600 mg
Type
catalyst
Reaction Step One

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